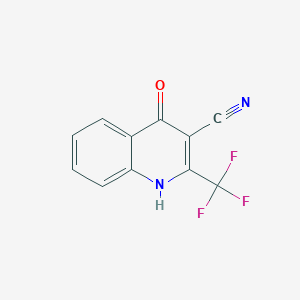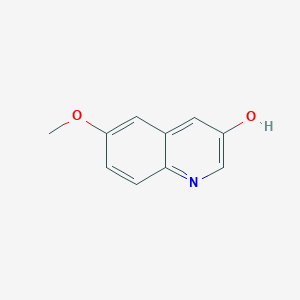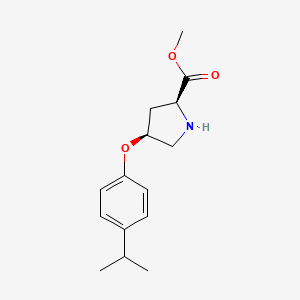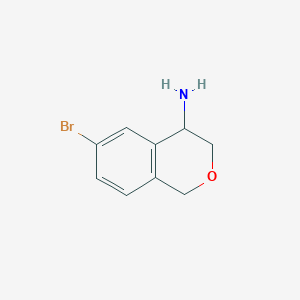
4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile
Descripción general
Descripción
“4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” is a quinoline derivative . Quinoline compounds are interesting heterocyclics, because they show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .
Synthesis Analysis
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized by reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods. Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .Molecular Structure Analysis
The IR spectrum of 4-hydroxy-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile displayed characteristic OH and CN vibrations at 3435 and 2231 cm −1, respectively . The 1 H-NMR spectrum showed a doublet of doublet signal at 7.50 ppm (3 J HH =10.0, 3 J HH =5.2 Hz), a doublet signal at 7.57 ppm (3 J HH =5.2 Hz), a doublet signal at 7.90 ppm (3 J HH =5.2 Hz) for aromatic protons and a broad singlet signal for OH at 11.30 ppm .Chemical Reactions Analysis
The synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile involves an intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives . This process involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile .Physical And Chemical Properties Analysis
The compound is a black solid with a melting point greater than 300°C . The IR spectrum displays characteristic OH and CN vibrations at 3435 and 2231 cm −1, respectively .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Electrochemical Applications: Quinoline derivatives, including variants similar to 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile, have been studied for their effectiveness as corrosion inhibitors for metals like mild steel in acidic mediums. These compounds, through electrochemical methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarizations, have shown significant efficiency in reducing corrosion, with some derivatives exhibiting up to 98.09% efficiency at certain concentrations. These inhibitors work by adsorbing onto the metal surface, thus mitigating corrosion (Singh, Srivastava, & Quraishi, 2016; Erdoğan et al., 2017).
Optical and Electronic Properties
Optical and Structural Properties
Research has been conducted on the structural and optical properties of certain quinoline derivatives, including studies on thin films made from these compounds. These studies are crucial for applications in photovoltaics and electronics. For instance, analyses such as FTIR spectral measurements and spectrophotometer measurements have been used to understand the absorption parameters and electron transition types in these compounds (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
Quinoline derivatives have shown potential in the fabrication of organic–inorganic photodiodes. These studies focus on the electrical properties of heterojunction diodes made from these compounds, exploring their photovoltaic properties in both dark and illuminated conditions. Such research is pivotal for the development of advanced photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial Applications
- Antimicrobial Properties: Some quinoline derivatives have been synthesized for potential antimicrobial applications. These compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various microbial strains (Holla et al., 2006).
Mecanismo De Acción
While the specific mechanism of action for “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” is not mentioned in the sources, quinoline compounds in general have been known to show various biological activities such as antimalarial, antibacterial, antifungal, anti-inflammatory, analgesic, cardiotonic and also can be used as anticonvulsant agents .
Safety and Hazards
Direcciones Futuras
The synthesis and development of new procedures for synthesis of trifluoromethylated heterocycles have gained more attention, because of their physical and pharmaceutical properties and their usage in industry, medicine and agriculture . Compounds similar to “4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile” have shown significant antimicrobial activity against all the tested microorganisms, indicating these compounds can be possible future antituberculosis agents .
Propiedades
IUPAC Name |
4-oxo-2-(trifluoromethyl)-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)10-7(5-15)9(17)6-3-1-2-4-8(6)16-10/h1-4H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHPYBSDDIHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3154265.png)


![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)




![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154310.png)
![Methyl (2S,4S)-4-[4-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154318.png)
![tert-butyl N-[cyano(thiophen-2-yl)methyl]carbamate](/img/structure/B3154320.png)


